molecular formula C26H28O10 B1631902 12alpha-Hydroxyevodol CAS No. 120722-04-5

12alpha-Hydroxyevodol

Cat. No. B1631902
M. Wt: 500.5 g/mol
InChI Key: GVZAWWJSPGIYFX-MLAPLXGTSA-N
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Description

12alpha-Hydroxyevodol (also known as 12α-hydroxyevodol or 12α-OH-evodol) is a naturally occurring plant compound found in the leaves of Evodia rutaecarpa, a shrub native to East Asia. It is a hydroxybenzophenone derivative and has been studied for its potential medicinal properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In addition, 12α-OH-evodol has been used as a synthetic intermediate in the synthesis of other compounds.

Scientific Research Applications

  • Pharmaceutical Field
    • 12alpha-Hydroxyevodol is a natural compound that belongs to the diterpenoid class . It has a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects . Therefore, it has certain application potential in the pharmaceutical field and can be used as a candidate compound for drug research and development .
    • The preparation method of 12alpha-Hydroxyevodol is not clearly reported in the literature . Due to its low content in natural plants, the extraction and purification of this compound can be challenging . Therefore, researchers usually use different extraction and separation techniques, such as solvent extraction, column chromatography, and liquid chromatography, to purify and obtain 12alpha-Hydroxyevodol .
    • Since 12alpha-Hydroxyevodol is a new compound, there is no detailed toxicology and safety assessment report . Therefore, when using and studying this compound, it should be handled with caution and follow relevant laboratory safety procedures . In addition, when using this compound for drug development and clinical research, more research and evaluation are needed to ensure its safety and effectiveness .

properties

IUPAC Name

(1R,2R,7S,13R,14R,16S,19S,20S,21S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12-,13-,14-,19-,20+,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZAWWJSPGIYFX-MLAPLXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](C[C@@H]([C@@]3([C@]14[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)O)[C@@]67COC(=O)C[C@@H]6OC(C7=C(C2=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12alpha-Hydroxyevodol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhao, M Hou, K Ding, S Li, H Li… - Journal of Pharmacy …, 2023 - academic.oup.com
Objectives Jie Geng Tang (JGT) is an ancient traditional Chinese herbal decoction that exhibits various pharmacological activities, however, is poorly understood in the sensitivity of …
Number of citations: 3 academic.oup.com
配伍, 王旭, 徐蓓蕾, 吴迪, 杨娜娜, 李文兰… - 中国实验方剂学 …, 2019 - zyyqkw.cacm.org.cn
黄连与吴茱萸配伍使用是中药方剂中的经典药对, 其最著名的方剂出自于《 丹溪心法》 中的左金丸, 由黄连-吴茱萸(6∶ 1) 组成. 方中黄连具有清热燥湿, 泻火解毒, 清心除烦之效. 吴茱萸具有散寒…
Number of citations: 2 zyyqkw.cacm.org.cn

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